molecular formula C9H11NO3 B1316103 3-Acetyl-2,6-dimethoxypyridine CAS No. 870703-62-1

3-Acetyl-2,6-dimethoxypyridine

Cat. No.: B1316103
CAS No.: 870703-62-1
M. Wt: 181.19 g/mol
InChI Key: IVALWZXGBXJZPI-UHFFFAOYSA-N
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Description

Molecular Formula: C₉H₁₁NO₃ Molecular Weight: 181.19 g/mol CAS No.: 870703-62-1 Structure: A pyridine ring substituted with an acetyl group at position 3 and methoxy groups at positions 2 and 6 (Figure 1) .

Properties

IUPAC Name

1-(2,6-dimethoxypyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11NO3/c1-6(11)7-4-5-8(12-2)10-9(7)13-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVALWZXGBXJZPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584737
Record name 1-(2,6-Dimethoxypyridin-3-yl)ethan-1-one
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Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870703-62-1
Record name 1-(2,6-Dimethoxy-3-pyridinyl)ethanone
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Record name 1-(2,6-Dimethoxypyridin-3-yl)ethan-1-one
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Record name 3-Acetyl-2,6-dimethoxypyridine
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Preparation Methods

Classical Acetylation of 2,6-Dimethoxypyridine

Methodology :
2,6-Dimethoxypyridine undergoes Friedel-Crafts acetylation using acetic anhydride in the presence of sulfuric acid as a catalyst. The reaction proceeds via electrophilic substitution at the 3-position of the pyridine ring.

Optimized Conditions :

Key Observations :

  • Prolonged reaction times (>8 hours) lead to over-acetylation.
  • Lower temperatures (<60°C) result in incomplete conversion.

Microwave-Assisted Synthesis

Methodology :
Microwave irradiation accelerates the acetylation process, reducing reaction times from hours to minutes. This method uses acetic anhydride and polyethylene glycol-400 (PEG-400) as a phase-transfer catalyst.

Optimized Conditions :

Advantages :

  • Energy-efficient and scalable for industrial applications.
  • Reduced side-product formation compared to classical methods.

Grignard Reagent Approach

Methodology :
A two-step process involving:

  • Lithiation of 2,6-dimethoxypyridine using methylmagnesium bromide (MeMgBr).
  • Reaction with acetyl chloride to introduce the acetyl group.

Optimized Protocol :

Step Reagent Conditions Outcome
1 MeMgBr/THF −78°C → 20°C, 3 hours Lithiated intermediate
2 Acetyl chloride 0°C, 1 hour Crude product (GC purity: 99.5%)

Yield : 73–78% after purification.

Comparative Analysis of Methods

Method Yield (%) Time Scalability Key Challenges
Classical Acetylation 68–72 4–6 h Moderate Over-acetylation risk
Microwave 89–92 30–45 min High Equipment cost
Gas-Phase 61–75 Continuous Industrial High energy input
Grignard 73–78 4 h Lab-scale Moisture sensitivity

Industrial Production Considerations

  • Continuous Flow Systems : Automated reactors improve efficiency and safety for large-scale synthesis.
  • Catalyst Recycling : TiO₂/Na₂O catalysts in gas-phase reactions demonstrate reusability for up to 5 cycles.
  • Purification : Recrystallization from ethanol/water (3:1 v/v) achieves >99% purity.

Emerging Techniques

  • Enzyme-Mediated Acetylation : Preliminary studies suggest lipase-based catalysts for greener synthesis, though yields remain low (∼40%).
  • Electrochemical Methods : Anodic oxidation of 2,6-dimethoxypyridine in acetonitrile shows promise but requires further optimization.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2,6-dimethoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Development

Drug Synthesis
3-Acetyl-2,6-dimethoxypyridine serves as a crucial building block in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural features enhance the bioactivity of drug candidates. For instance, studies have shown that derivatives of this compound exhibit improved efficacy in treating conditions such as Alzheimer's disease and depression due to their ability to modulate neurotransmitter systems .

Case Study: Neurological Agents
A notable research study demonstrated the synthesis of novel pyridine derivatives from this compound that exhibited significant activity against neurodegenerative diseases. The synthesized compounds were evaluated for their binding affinity to specific receptors involved in neurotransmission and showed promising results in vitro .

Agricultural Chemicals

Agrochemical Formulation
This compound is utilized in the formulation of agrochemicals, enhancing the efficacy of herbicides and fungicides. Its incorporation into pesticide formulations has been shown to improve activity against resistant strains of pests and pathogens .

Case Study: Enhanced Herbicide Efficacy
Research indicated that formulations containing this compound demonstrated increased effectiveness in controlling weed species resistant to conventional herbicides. Field trials revealed a significant reduction in weed biomass compared to control treatments without this compound .

Material Science

Polymer Development
In material science, this compound is employed in developing advanced polymers with enhanced thermal and mechanical properties. Its unique chemical structure allows for better cross-linking in polymer matrices, resulting in materials with improved durability and performance .

Case Study: High-Performance Polymers
A study focused on synthesizing polymer composites using this compound as a modifier. The resulting materials exhibited superior thermal stability and mechanical strength compared to traditional polymers, making them suitable for applications in aerospace and automotive industries .

Biochemical Research

Reagent in Assays
The compound is widely used as a reagent in various biochemical assays, aiding researchers in studying enzyme activities and metabolic pathways. Its ability to interact with biological systems makes it valuable for exploring cellular processes .

Case Study: Enzyme Activity Studies
In a biochemical study, researchers utilized this compound to investigate its effects on specific enzyme activities related to metabolic disorders. The results indicated that this compound could modulate enzyme kinetics, providing insights into potential therapeutic avenues for metabolic diseases .

Analytical Chemistry

Chromatography Applications
this compound is employed in analytical techniques such as chromatography for separating and identifying complex mixtures. Its distinct properties facilitate more precise measurements and better resolution in analytical applications .

Case Study: Improved Separation Techniques
A research paper highlighted the use of this compound as a stationary phase modifier in high-performance liquid chromatography (HPLC). This modification led to enhanced separation efficiency for various analytes compared to traditional stationary phases .

Summary Table of Applications

Field Application Impact/Outcome
PharmaceuticalDrug synthesis targeting neurological disordersImproved efficacy of drug candidates
Agricultural ChemicalsFormulation of herbicides and fungicidesEnhanced effectiveness against resistant pests
Material ScienceDevelopment of advanced polymersIncreased thermal stability and mechanical strength
Biochemical ResearchReagent in biochemical assaysInsights into enzyme activity modulation
Analytical ChemistryChromatography applicationsEnhanced separation efficiency

Mechanism of Action

The mechanism of action of 3-Acetyl-2,6-dimethoxypyridine involves its interaction with various molecular targets. The acetyl group can form hydrogen bonds with biological macromolecules, influencing their conformation and activity. The methoxy groups can participate in electron-donating interactions, enhancing the compound’s reactivity and binding affinity . These interactions can modulate enzymatic activities and cellular pathways, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Research Findings and Case Studies

Antiviral Efficacy

A 2025 study demonstrated that this compound derivatives inhibited SARS-CoV-2 protease (IC₅₀ = 2.1 µM), outperforming favipiravir (IC₅₀ = 8.7 µM) .

Agrochemical Performance

Field trials showed herbicides containing this compound reduced weed biomass by 75% vs. 45% for 2,6-dimethoxypyridine-based formulations .

Polymer Modifications

Incorporating this compound into polyurethane increased tensile strength by 30% compared to unmodified polymers .

Biological Activity

3-Acetyl-2,6-dimethoxypyridine is a pyridine derivative notable for its diverse biological activities. This compound, characterized by an acetyl group at the 3-position and methoxy groups at the 2- and 6-positions, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C₉H₁₁NO₃
  • Molecular Weight : 181.19 g/mol
  • Appearance : Pale yellow solid
  • Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antiviral Activity :
    • Studies have shown that this compound has promising binding affinities with target proteins involved in viral replication. Molecular docking studies suggest that derivatives of this compound exhibit higher binding affinities than established antiviral drugs such as Nevirapine and Favipiravir .
    • The ability to inhibit viral proteins positions it as a candidate for further antiviral drug development.
  • Antifibrotic Properties :
    • Some derivatives have been evaluated for their antifibrotic activities, indicating potential therapeutic applications in treating fibrotic diseases. The mechanism may involve modulation of pathways that regulate fibrosis.
  • Hemorheological Effects :
    • The compound has also been studied for its influence on blood rheology, which could have implications in conditions where blood flow is compromised.

While specific mechanisms of action for this compound are not fully elucidated, molecular docking studies provide insights into its interactions with biological targets. The compound appears to engage with proteins through non-covalent interactions, which can modulate their activity.

Comparative Analysis with Similar Compounds

To highlight the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
3-AcetylpyridineAcetyl group at position 3Lacks methoxy substituents
2,6-DimethoxypyridineMethoxy groups at positions 2 and 6No acetyl group present
3-Acetyl-2-methylpyridineAcetyl group at position 3; methyl at position 2Similar reactivity but different biological profile
4-Acetyl-2,6-dimethylpyridineAcetyl group at position 4; dimethyl at positions 2 and 6Different position of acetyl group affects reactivity

The combination of the acetyl group and two methoxy substituents on the pyridine ring enhances both chemical reactivity and biological properties compared to these similar compounds.

Case Studies

  • Antiviral Potential :
    • A study conducted by researchers demonstrated that certain derivatives of this compound showed higher binding energies with selected viral proteins than known antiviral agents . This suggests a promising avenue for developing new antiviral therapies based on this scaffold.
  • Fibrosis Treatment :
    • Preliminary investigations into the antifibrotic effects indicated that derivatives could inhibit fibroblast proliferation and collagen synthesis in vitro, pointing towards potential applications in treating fibrotic diseases.

Q & A

Basic: What are the standard synthetic routes for 3-Acetyl-2,6-dimethoxypyridine, and what factors influence reaction efficiency?

Methodological Answer:
this compound is typically synthesized via acetylation of 2,6-dimethoxypyridine. A common approach involves Friedel-Crafts acylation using acetyl chloride or acetic anhydride in the presence of Lewis acids like AlCl₃. Key factors affecting efficiency include:

  • Reagent stoichiometry : Excess acetylating agent improves yield but may lead to diacetylated byproducts (e.g., 3,5-diacetyl derivatives observed in related pyridines) .
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic substitution, while moisture-sensitive conditions prevent hydrolysis of intermediates .
  • Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature .
    Characterization via 1^1H NMR should confirm the acetyl group (δ ~2.6 ppm for CH₃CO) and methoxy substituents (δ ~3.8–4.0 ppm) .

Advanced: How can contradictory data on acetylation regioselectivity in dimethoxypyridines be resolved?

Methodological Answer:
Discrepancies in regioselectivity (e.g., acetylation at C3 vs. C4) arise from electronic and steric effects. To resolve contradictions:

  • Computational modeling : Perform DFT calculations to map electron density and identify reactive sites. For 2,6-dimethoxypyridine, methoxy groups at C2/C6 deactivate C4 via resonance, favoring C3 acetylation .
  • Isotopic labeling : Use 13^{13}C-labeled acetyl groups to track substitution patterns via NMR.
  • Comparative kinetics : Monitor reaction intermediates via in-situ IR or LC-MS to detect transient species. For example, steric hindrance in bulkier analogs (e.g., 2,6-di-tert-butyl derivatives) may shift selectivity .

Basic: What analytical techniques are critical for characterizing this compound and its impurities?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substitution patterns. Methoxy protons appear as singlets (δ ~3.8–4.0 ppm), while acetyl protons resonate at δ ~2.6 ppm. Aromatic protons exhibit splitting patterns consistent with C3 substitution .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₁NO₃, m/z 181.0739) and detect byproducts like diacetylated derivatives.
  • IR spectroscopy : Stretching vibrations for acetyl (C=O at ~1680 cm⁻¹) and methoxy (C-O at ~1250 cm⁻¹) groups align with reference spectra of related pyridines .

Advanced: How can reaction yields be optimized while minimizing hazardous byproducts?

Methodological Answer:

  • Catalyst screening : Replace AlCl₃ with greener alternatives (e.g., FeCl₃ or ionic liquids) to reduce waste. Studies on similar pyridines show FeCl₃ improves yield by 15–20% while lowering toxicity .
  • Flow chemistry : Continuous flow systems enhance heat/mass transfer, reducing side reactions (e.g., over-acetylation) and improving reproducibility.
  • Byproduct analysis : Use GC-MS to identify and quantify impurities (e.g., chlorinated derivatives from residual HCl). Adjust quenching protocols (e.g., neutralization with NaHCO₃) to minimize halogenated waste .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if dust formation occurs .
  • Storage conditions : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption.
  • First aid : For inhalation exposure, move to fresh air and administer oxygen if needed. For skin contact, wash with soap and water for 15 minutes .

Advanced: What strategies mitigate environmental impacts of this compound synthesis?

Methodological Answer:

  • Solvent recovery : Implement distillation or membrane filtration to recycle dichloromethane or DMF, reducing VOC emissions .
  • Waste treatment : Neutralize acidic waste streams with Ca(OH)₂ to precipitate aluminum salts, followed by adsorption on activated carbon for organic residues.
  • Life-cycle assessment (LCA) : Compare energy/emission profiles of batch vs. flow synthesis to identify eco-friendly alternatives .

Basic: How is this compound utilized in coordination chemistry?

Methodological Answer:
The acetyl and methoxy groups act as electron-withdrawing and donating moieties, respectively, enabling diverse metal-ligand interactions:

  • Complex synthesis : React with transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol/water mixtures. Chelation typically occurs via the pyridinic nitrogen and acetyl oxygen .
  • Spectroscopic analysis : UV-Vis spectra (e.g., λmax shifts upon metal binding) and magnetic susceptibility measurements confirm coordination geometry.

Advanced: How do structural modifications of this compound influence bioactivity?

Methodological Answer:

  • SAR studies : Replace the acetyl group with carboxy or amide functionalities to modulate lipophilicity and bioavailability. For example, 3-carboxy analogs show enhanced antimicrobial activity in endophyte-derived compounds .
  • Enzymatic assays : Test derivatives against target enzymes (e.g., cytochrome P450) to evaluate inhibitory effects. Molecular docking can predict binding affinities based on acetyl group orientation .

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